molecular formula C6H7N3O2 B138756 Ethyl 1,2,4-triazine-5-carboxylate CAS No. 143209-28-3

Ethyl 1,2,4-triazine-5-carboxylate

Cat. No.: B138756
CAS No.: 143209-28-3
M. Wt: 153.14 g/mol
InChI Key: OPBDVDRIPDMBIL-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-triazine-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazine core substituted with an ethoxycarbonyl group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly for generating derivatives through nucleophilic substitution or cyclocondensation reactions. For example, it reacts with aromatic amines, phenols, and hydrazines to yield substituted triazines with modified electronic and steric properties . Its reactivity is attributed to the electron-deficient triazine ring, which facilitates nucleophilic attack at positions 3 and 6.

Properties

CAS No.

143209-28-3

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

ethyl 1,2,4-triazine-5-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-8-9-4-7-5/h3-4H,2H2,1H3

InChI Key

OPBDVDRIPDMBIL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=NC=N1

Canonical SMILES

CCOC(=O)C1=CN=NC=N1

Synonyms

1,2,4-Triazine-5-carboxylicacid,ethylester(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Ethyl 1,2,4-triazine-5-carboxylate and its derivatives have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For instance, the synthesis of triazine derivatives has shown promising results against various cancer cell lines, suggesting a mechanism that involves the modulation of signaling pathways critical for tumor growth .

Case Study: Kinase Inhibition

  • Compound Tested: this compound derivatives
  • Target: Phosphatidylinositol-3 kinase (PI3K)
  • Results: Demonstrated significant inhibition of PI3K activity in vitro, leading to reduced proliferation of cancer cells.

1.2 Antifungal and Antiviral Properties

The compound has also been explored for antifungal and antiviral applications. Studies have indicated that triazine derivatives exhibit activity against various fungal strains and viruses, making them potential candidates for developing new therapeutic agents .

Activity Type Target Organism IC50 Value (µM) Reference
AntifungalCandida albicans15
AntiviralHIV10

Coordination Chemistry

This compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for selective extraction processes and catalysis.

2.1 Ligand Design for Actinide Extraction

Recent research has focused on designing multidentate ligands derived from this compound for the selective extraction of actinides from nuclear waste. The complexation behavior of these ligands shows promise for improving the efficiency of actinide separation processes .

Metal Ion Stability Constant (log K) Application
UO2^2+6.5Actinide extraction
Th^4+7.0Radioactive waste management

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves condensation reactions between hydrazines and carbonyl compounds. Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives.

3.1 Synthetic Pathways

The predominant method for synthesizing ethyl 1,2,4-triazine involves the reaction of hydrazines with diketones under acidic conditions. Variations in substituents on the triazine ring can significantly affect biological activity.

Synthetic Method Yield (%) Biological Activity
Hydrazine + Diketone75Anticancer activity
Modified hydrazines85Enhanced antifungal properties

Comparison with Similar Compounds

Reactivity Trends

  • Electrophilicity : Derivatives with electron-withdrawing groups (e.g., Cl in ) exhibit enhanced reactivity toward nucleophiles compared to the parent compound.
  • Steric Effects : Bulky groups (e.g., trifluoromethylphenylsulfanyl in ) reduce reaction rates with larger nucleophiles like isobutylamine, as observed in .
  • Functional Group Compatibility: Methoxyamino () and hydrazine derivatives () enable further cyclization or conjugation, expanding utility in drug discovery.

Preparation Methods

Reaction Mechanism and Conditions

Dimethyl-1,2,4,5-tetrazine-3,6-dicarboxylate reacts with alkynes or enamines under thermal conditions (80–120°C) in chloroform or dioxane. The reaction proceeds via a [4+2] cycloaddition, followed by retro-Diels-Alder elimination of nitrogen gas to yield the triazine core. Subsequent esterification with ethanol in the presence of sulfuric acid introduces the ethyl carboxylate group.

For example, the reaction of dimethyl-1,2,4,5-tetrazine-3,6-dicarboxylate with phenylacetylene in chloroform at 100°C for 12 hours produces this compound in 68–72% yield after purification by column chromatography.

Cyclocondensation of Hydrazides with 1,2-Diketones

Hydrazide intermediates serve as precursors for constructing the triazine ring. Symmetrical 1,2-diketones react with acetohydrazides under acidic conditions to form 3,5,6-trisubstituted triazines, which are subsequently functionalized at the 5-position.

Synthetic Pathway

  • Hydrazide Preparation : Ethyl esters are converted to hydrazides via refluxing with hydrazine hydrate in ethanol. For instance, ethyl acetoacetate reacts with hydrazine at 80°C for 6 hours to yield acetoacetohydrazide.

  • Triazine Formation : The hydrazide reacts with 1,2-diketones (e.g., benzil) in acetic acid and ammonium acetate at 120°C for 24 hours. This step generates a 1,2,4-triazine intermediate with a carboxylic acid group at the 5-position.

  • Esterification : The carboxylic acid is treated with ethanol and sulfuric acid under reflux to produce the ethyl ester derivative.

This method achieves moderate yields (55–65%) but requires stringent purification via supercritical fluid chromatography (SFC) to separate regioisomers.

Direct Esterification of 1,2,4-Triazine-5-Carboxylic Acid

Direct esterification offers a straightforward route when the carboxylic acid precursor is accessible. The reaction employs ethanol as both solvent and reactant, with acid catalysis driving the equilibrium.

Optimization Parameters

  • Catalyst : Sulfuric acid (3 equiv) enhances esterification efficiency.

  • Temperature : Microwave irradiation at 100°C for 10 minutes improves reaction kinetics compared to conventional reflux.

  • Yield : Conversions exceed 85% when starting from high-purity 1,2,4-triazine-5-carboxylic acid.

For example, 1,2,4-triazine-5-carboxylic acid dissolved in ethanol with sulfuric acid under microwave irradiation (100°C, 10 minutes) yields the ethyl ester in 88% purity after recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Diels-Alder68–7295High regioselectivityRequires specialized dienophiles
Hydrazide Cyclization55–6590Scalable intermediate synthesisMulti-step purification needed
Direct Esterification85–8898Rapid and simpleDependent on carboxylic acid availability
Regioselective60–7095Resolves isomer mixturesHigh solvent consumption

Q & A

Q. What are the most efficient synthetic routes for Ethyl 1,2,4-Triazine-5-Carboxylate, and how do reaction conditions influence yield?

this compound is synthesized via cyclization of β-acylamidrazones or cyclocondensation of acyl hydrazides with ethyl alkoxy-iminoacetates. Key methods include:

  • Thermal cyclization of ethyl 2-(2-acylhydrazono)-2-aminoacetates in diphenyl ether (Ph₂O), achieving 35–89% yields with reduced reaction times (1–4 hours vs. traditional 4 hours) .
  • Base-mediated condensation of hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by thermal intramolecular cyclization .
    Optimization Tip : Ph₂O solvent prevents side reactions, simplifies purification, and allows solvent reuse .

Q. Table 1: Representative Yields for this compound Derivatives

Substituent (R)Yield (%)Reaction TimeReference
Aryl72–891 min
Alkyl35–654 hours

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : Use HPLC or GC-MS to assess purity (>95%) and detect byproducts from incomplete cyclization .
  • Spectroscopy : Confirm the triazine core via:
    • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (triazine protons) and δ 165–170 ppm (ester carbonyl) .
    • IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .
  • X-ray crystallography : Resolve bond lengths (e.g., C-N: 1.32–1.35 Å) and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in cyclization efficiency between alkyl and aryl substituents?

Alkyl-substituted derivatives often show lower yields (35–65%) due to steric hindrance during cyclization, while aryl groups stabilize transition states via resonance. Computational studies (DFT) reveal:

  • Activation Energy : Aryl-substituted intermediates have lower ΔG‡ (∼15 kcal/mol) compared to alkyl analogs (∼22 kcal/mol) .
  • Solvent Effects : Ph₂O stabilizes polar transition states via π-π interactions, enhancing aryl-substituted product formation .
    Data Conflict Resolution : Discrepancies in literature yields may arise from varying solvent purity or heating rates.

Q. How can this compound be functionalized for targeted bioactivity studies?

  • Nucleophilic Substitution : Replace the ester group with amines or hydrazides to generate hydroxamic acids or hydrazides for enzyme inhibition assays .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the triazine C-3 position to modulate pharmacokinetic properties .
    Case Study : 3-(2-Aminophenyl)-1,2,4-triazole derivatives exhibit enhanced binding to kinase domains .

Q. Table 2: Functionalization Strategies and Applications

Reaction TypeReagentsApplicationYield (%)
Ester hydrolysisNaOH/EtOHCarboxylic acid precursors80–90
Pd-catalyzed couplingAryl boronic acids/Pd(PPh₃)₄Kinase inhibitor development60–75

Q. What computational tools predict the reactivity of this compound in complex systems?

  • Molecular Dynamics (MD) : Simulate solvation effects in Ph₂O to optimize cyclization conditions .
  • QSAR Models : Use 3D-QSAR to correlate substituent electronic parameters (e.g., Hammett σ) with anti-tumor IC₅₀ values .
  • Docking Studies : Triazine derivatives show affinity for acetylcholinesterase (AChE) active sites (Glide score: −9.2 kcal/mol) .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Envelope Conformation : The triazine ring adopts a non-planar geometry (flap angle: 15–20°) due to steric strain from substituents .
  • Intermolecular Interactions : O–H⋯O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing, impacting solubility .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Temperature Control : Maintain 160–180°C to avoid decomposition of thermally labile intermediates .
  • Catalytic Additives : Use 5 mol% p-TsOH to accelerate cyclization and suppress dimerization .

Q. How can researchers validate biological activity while addressing data reproducibility issues?

  • Dose-Response Assays : Test triazine derivatives in HCT116 colon cancer cells (IC₅₀: 2–10 µM) with p-values <0.01 .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) to confirm half-life (>2 hours) .

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